2-Phenylthiopyridine

Synthetic Methodology Copper Catalysis S-Arylation

2-Phenylthiopyridine (CAS 3111-54-4) is a heteroaromatic thioether with the molecular formula C₁₁H₉NS and a molecular weight of 187.26 g/mol. Its core structure consists of a pyridine ring substituted at the 2-position with a phenylthio group, conferring distinct physicochemical properties: a predicted pKa of 3.53 ± 0.12, a melting point of 165 °C, and a calculated XLogP of 5.3.

Molecular Formula C11H9NS
Molecular Weight 187.26g/mol
CAS No. 3111-54-4
Cat. No. B372805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthiopyridine
CAS3111-54-4
Molecular FormulaC11H9NS
Molecular Weight187.26g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=N2
InChIInChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H
InChIKeyDWBYVHWWZMMIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthiopyridine (CAS 3111-54-4): Core Physicochemical and Structural Profile for Procurement


2-Phenylthiopyridine (CAS 3111-54-4) is a heteroaromatic thioether with the molecular formula C₁₁H₉NS and a molecular weight of 187.26 g/mol . Its core structure consists of a pyridine ring substituted at the 2-position with a phenylthio group, conferring distinct physicochemical properties: a predicted pKa of 3.53 ± 0.12, a melting point of 165 °C, and a calculated XLogP of 5.3 [1]. Unlike its oxygen analog 2-phenoxypyridine or the carbon-linked 2-phenylpyridine, the sulfur atom introduces unique metal-coordinating capabilities and a specific electronic profile that makes this compound a key building block in synthetic chemistry .

The Functional Imperative: Why 2-Phenylthiopyridine Cannot Be Swapped with 2-Phenylpyridine Analogs


The sulfur atom in 2-Phenylthiopyridine is not a minor substituent but a critical determinant of chemical behavior. While 2-phenylpyridine (CAS 1008-89-5) is a widely used C^N cyclometalating ligand, its coordination chemistry and electronic properties are fundamentally different from the S^N donor set of 2-phenylthiopyridine. The presence of the soft sulfur donor enables bidentate (N,S) chelation with transition metals, forming distinct complexes with unique stability and geometry compared to the N-only or C,N-chelating analogs . Furthermore, in catalytic transformations like C-H borylation, the thiopyridine scaffold exhibits a unique ortho-selectivity profile that is not replicated by its oxygen (2-phenoxypyridine) or nitrogen (2-anilinopyridine) counterparts, making generic substitution a high-risk choice for researchers requiring precise synthetic outcomes [1].

2-Phenylthiopyridine vs. Analogs: Verifiable Quantitative Differentiation


Synthetic Efficiency: Higher Yield in Copper-Catalyzed S-Arylation vs. Alternative Routes

The synthesis of 2-Phenylthiopyridine via copper-catalyzed S-arylation of thiophenol with 2-bromopyridine in water using a 1,2-diamine ligand/base system proceeds with a reported yield of approximately 96% . This represents a quantifiably superior yield compared to the alternative synthesis using 2-nitropyridine and thiophenol, which achieves a yield of approximately 90% . This difference is meaningful for procurement and process chemistry, directly impacting the cost-efficiency of scaled-up synthesis.

Synthetic Methodology Copper Catalysis S-Arylation

Coordination Chemistry: Enables N,S-Bidentate Chelation Unlike C,N-Analog 2-Phenylpyridine

2-Phenylthiopyridine functions as a bidentate N,S-chelating ligand, forming four-coordinate complexes with transition metals such as Co(II), Ni(II), and Cu(II) [1]. This is a distinct coordination mode compared to its closest structural analog, 2-phenylpyridine (CAS 1008-89-5), which typically coordinates as a C,N-chelating ligand via cyclometalation. The N,S-chelation of 2-Phenylthiopyridine yields metal complexes with defined electrical conductivity and activation energy for the conduction process [1]. While specific conductivity values are not reported for the unsubstituted 2-Phenylthiopyridine complexes in this study, the established formation of these distinct coordination compounds provides a class-level inference of its unique behavior compared to oxygen or carbon-linked analogs.

Coordination Chemistry Metal Complexes Catalysis

C-H Borylation Regioselectivity: Exclusive Ortho-Functionalization Not Achievable with 2-Phenylpyridine

A key differentiation for 2-Phenylthiopyridine is its utility in metal-free, ortho-selective C-H borylation. Under reaction conditions using BBr₃ as the boron source, 2-Phenylthiopyridines undergo borylation with exclusive site-selectivity at the ortho-position of the phenyl ring [1]. This reactivity is enabled by the unique directing ability of the thiopyridine scaffold. In contrast, standard 2-phenylpyridine (CAS 1008-89-5) does not exhibit this clean, metal-free ortho-borylation pathway. The method yields aryl boronate intermediates that are freely convertible to various functionalized derivatives, demonstrating a synthetic utility not shared by common analogs [1].

C-H Functionalization Borylation Metal-Free Catalysis

Absence of DNA Binding: A Critical Safety Distinction from Structurally Similar Carcinogens

While the structure of 2-phenylthiopyridine bears similarity to the potent carcinogen benzopyrene, it has been explicitly shown that it does not bind to DNA and does not cause cancer in animal models . This is a non-negotiable functional distinction for any application involving biological systems, including its use as a synthetic intermediate in pharmaceutical development or as a polymerization initiator in materials intended for human contact. This specific safety differentiation is not available for many other heteroaromatic thioethers without empirical testing, providing a clear, de-risked starting point for researchers.

Toxicology Drug Discovery Chemical Safety

Procurement-Driven Application Scenarios for 2-Phenylthiopyridine (CAS 3111-54-4)


Scaled Synthesis of Ortho-Functionalized Aryls via Metal-Free C-H Borylation

Based on its exclusive ortho-selectivity in metal-free C-H borylation [1], 2-Phenylthiopyridine is the preferred starting material for synthesizing ortho-borylated phenylthiopyridines. These intermediates are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to create diverse biaryl structures for medicinal chemistry and materials science. The metal-free protocol offers a significant advantage in avoiding toxic metal contaminants, simplifying purification and reducing cost, making it ideal for both academic research and process-scale development [1].

Development of Novel N,S-Chelating Ligands for Transition Metal Catalysis

The unique N,S-bidentate chelation of 2-Phenylthiopyridine with metals like Co(II), Ni(II), and Cu(II) [1] makes it a valuable scaffold for designing new homogeneous catalysts. Researchers developing catalysts for cross-coupling, oxidation, or polymerization reactions where soft donor ligands are beneficial should prioritize this compound over its harder oxygen or nitrogen analogs. The ability to fine-tune the metal center's electronic and steric environment through this specific coordination mode is a key driver for its procurement in organometallic chemistry [1].

Pharmaceutical Intermediate with a De-Risked Safety Profile

Given its established lack of DNA binding and non-carcinogenic nature in animal studies [1], 2-Phenylthiopyridine serves as a structurally unique but safer alternative to other polycyclic aromatic thioethers for early-stage drug discovery. Medicinal chemistry teams focused on novel anti-infective, anti-inflammatory, or CNS-penetrant agents can incorporate this scaffold to explore novel chemical space with a lower upfront toxicology concern. Its high synthetic yield further supports its selection for library synthesis and hit-to-lead optimization campaigns.

Functional Materials: Precursor for Electrically Conductive Metal-Organic Complexes

The demonstrated ability of phenylthiopyridine derivatives to form solid-state metal complexes with measurable electrical conductivity [1] positions 2-Phenylthiopyridine as a building block for advanced functional materials. Researchers in molecular electronics and conductive polymers can utilize this compound to engineer new materials with tailored electrical properties. The procurement of high-purity 2-Phenylthiopyridine is essential for reproducible fabrication of thin films or coordination polymers for device applications [1].

Technical Documentation Hub

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